molecular formula C9H16O2 B3334161 (E)-Oaklactone,(trans)-3-methyloctanoicacid-gamma-lactone,(+)-trans-whiskeylactone,5-butyldihydro-4-methyl-2(3H)-furanone CAS No. 39638-67-0

(E)-Oaklactone,(trans)-3-methyloctanoicacid-gamma-lactone,(+)-trans-whiskeylactone,5-butyldihydro-4-methyl-2(3H)-furanone

Cat. No.: B3334161
CAS No.: 39638-67-0
M. Wt: 156.22 g/mol
InChI Key: WNVCMFHPRIBNCW-JGVFFNPUSA-N
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Description

The compounds (E)-Oaklactone, (trans)-3-methyloctanoic acid-γ-lactone, (+)-trans-whiskeylactone, and 5-butyldihydro-4-methyl-2(3H)-furanone are structurally related γ-lactones with significant roles in flavor, fragrance, and industrial applications. Their nomenclature and stereochemical configurations often lead to synonymy, as detailed below:

Properties

IUPAC Name

(4S,5R)-5-butyl-4-methyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVCMFHPRIBNCW-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(CC(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]1[C@H](CC(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017484
Record name (E)-Whiskeylactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80041-01-6, 39638-67-0
Record name (+)-Whiskey lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80041-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039638670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080041016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Whiskeylactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BUTYL-4-METHYLDIHYDRO-2(3H)-FURANONE, TRANS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A29T3GS95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-BUTYL-4-METHYLDIHYDRO-2(3H)-FURANONE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29IPH2W8KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Oaklactone, (trans)-3-methyloctanoicacid-gamma-lactone, (+)-trans-whiskeylactone, 5-butyldihydro-4-methyl-2(3H)-furanone typically involves the cyclization of the corresponding hydroxy acid. One common method is the acid-catalyzed cyclization of 3-methyloctanoic acid. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the lactone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of biocatalysts, such as enzymes, to catalyze the cyclization reaction under milder conditions. This method can offer advantages in terms of selectivity and environmental sustainability. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Oaklactone, (trans)-3-methyloctanoicacid-gamma-lactone, (+)-trans-whiskeylactone, 5-butyldihydro-4-methyl-2(3H)-furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted lactones or open-chain derivatives.

Scientific Research Applications

Chemical Properties and Sensory Characteristics

These compounds are characterized by their unique aroma profiles, which contribute to the sensory attributes of various food and beverage products.

Table 1: Sensory Thresholds and Aroma Profiles

CompoundAroma ProfileSensory Threshold (mg/L)
(E)-OaklactoneCoconut, woody0.074 (cis), 0.32 (trans)
(+)-Trans-whiskeylactoneVanilla, caramelNot specified
5-Butyldihydro-4-methyl-2(3H)-furanoneSweet, caramelNot specified

Flavor Enhancement in Beverages

The compounds are extensively used in the production of wines and spirits. Specifically, oak lactones are crucial for imparting desirable flavors in whiskey and wines aged in oak barrels. The presence of these lactones enhances the complexity of aromas, contributing to a rich sensory experience.

Case Study: Oak Lactones in Wine

Research indicates that the concentration of oak lactones varies significantly depending on the type of oak used for barrel aging. For example, wines aged in Quercus alba exhibit higher concentrations of both cis and trans isomers compared to those aged in Quercus petraea . The extraction kinetics of these compounds are influenced by the wine's composition, including factors like acidity and alcohol content .

Biocatalytic Synthesis

Recent studies have explored biocatalytic methods for synthesizing these lactones using specific bacterial strains. For instance, Rhodococcus erythropolis has shown high activity in converting diols to enantiomerically pure whisky lactones through microbial oxidation processes . This method presents a cost-effective strategy for producing optically active compounds essential for flavoring agents.

Table 2: Biocatalytic Production of Whisky Lactones

Bacterial StrainSubstrateProductYield (%)
Rhodococcus erythropolis DSM44534Anti-3-methyloctane-1,4-diolTrans-(+)-(4S,5R) whisky lactoneHigh
Beauveria bassiana AM278γ-Oxo acidsVarious lactonesModerate

Applications in Enology

The presence of these compounds significantly affects the aging process of wines. Studies have shown that oak lactones contribute not only to the aroma but also to the mouthfeel and overall quality of wine . The transformation of glycoconjugates during maturation leads to an increase in free oak lactones available for sensory perception .

Case Study: Glycoconjugate Transformation

In a study examining French oak samples during cooperage and maturation processes, it was found that galloylglucosides acted as precursor compounds for oak lactones. Over time, these glycoconjugates undergo hydrolysis, releasing free lactones that enhance wine flavor profiles .

Potential Therapeutic Applications

Emerging research suggests that some of these compounds may possess bioactive properties that could be beneficial in pharmacology. For instance, their antioxidant capabilities have been noted in preliminary studies, indicating potential roles in health-related applications.

Mechanism of Action

The mechanism of action of (E)-Oaklactone, (trans)-3-methyloctanoicacid-gamma-lactone, (+)-trans-whiskeylactone, 5-butyldihydro-4-methyl-2(3H)-furanone involves its interaction with specific molecular targets and pathways. In the context of its flavor and fragrance properties, the compound binds to olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a characteristic oak-like aroma. In biological systems, the compound may interact with cellular enzymes and receptors, modulating various biochemical pathways and exerting its effects.

Comparison with Similar Compounds

(E)-Oaklactone

  • Synonyms: (E)-Whiskylactone, trans-β-methyl-γ-octalactone, trans-5-butyldihydro-4-methyl-2(3H)-furanone .
  • Structure : A γ-lactone with a trans-configuration (E) at the C4 and C5 positions, featuring a butyl group at C5 and a methyl group at C4.
  • Molecular Formula : C₉H₁₆O₂ .
  • Applications: Key aroma compound in aged wines and spirits, contributing coconut-woody notes .

(trans)-3-Methyloctanoic acid-γ-lactone

  • Synonyms: trans-4-hydroxy-3-methyloctanoic acid lactone, trans-whiskeylactone .
  • Structure: Derived from 4-hydroxy-3-methyloctanoic acid, forming a γ-lactone with trans-stereochemistry.
  • Molecular Formula : C₉H₁₆O₂ (identical to (E)-Oaklactone) .
  • Applications : Overlaps with whiskeylactone in flavor profiles, used in food and beverage industries .

(+)-trans-Whiskeylactone

  • Synonyms: (+)-trans-β-methyl-γ-octalactone, (4R,5S)-5-butyldihydro-4-methyl-2(3H)-furanone .
  • Structure : The dextrorotatory enantiomer of trans-whiskeylactone, with specific (4R,5S) configuration.
  • Molecular Formula : C₉H₁₆O₂ .
  • Applications : Preferred in high-value fragrances due to its enantiomeric purity and intense aroma .

5-Butyldihydro-4-methyl-2(3H)-furanone

  • Synonyms: Base name for whiskey lactones; stereochemistry unspecified.
  • Structure: A dihydrofuranone with butyl (C5) and methyl (C4) substituents.
  • Molecular Formula : C₉H₁₆O₂ .
  • Applications : Serves as a precursor for synthesizing stereospecific lactones .

Comparison with Similar Compounds

The following table compares the four compounds with structurally analogous γ-lactones, emphasizing substituents, applications, and research findings:

Compound Substituents CAS Number Key Applications Odor Profile Source/Reference
(E)-Oaklactone C4-methyl, C5-butyl 39212-23-2 Wine, whiskey aging Coconut, woody
(trans)-3-Methyloctanoic acid-γ-lactone C3-methyl, C4-OH (lactonized) 39638-67-0 Food flavoring Sweet, lactonic
(+)-trans-Whiskeylactone (4R,5S)-configuration 39638-67-0 Premium fragrances Intense coconut, creamy
5-Butyldihydro-4-methyl-2(3H)-furanone C4-methyl, C5-butyl 105015-53-0 Synthetic intermediate Variable (stereochemistry-dependent)
γ-Nonalactone (for comparison) C9-alkyl 104-61-0 Peach flavoring, cosmetics Fruity, peach
Dihydro-5-heptyl-2(3H)-furanone C7-alkyl 104-67-6 Insect repellent, industrial solvents Mild, waxy

Structural and Functional Insights

  • Chain Length vs. Odor: Shorter alkyl chains (e.g., butyl in whiskey lactones) impart woody-coconut notes, while longer chains (e.g., heptyl in dihydro-5-heptyl-2(3H)-furanone) reduce volatility and enhance insect-repellent properties .
  • Stereochemistry : The trans-configuration in (E)-Oaklactone and (+)-trans-whiskeylactone enhances aroma intensity compared to cis-isomers, which are often described as "green" or less desirable .
  • Enantiomeric Purity : (+)-trans-Whiskeylactone’s (4R,5S) configuration is critical for premium applications, as enantiomers can differ in odor thresholds by orders of magnitude .

Research Findings

  • Synthesis: (E)-Oaklactone is synthesized via lactonization of trans-4-hydroxy-3-methyloctanoic acid, often isolated from oak wood during spirit aging .
  • Biological Activity: γ-Lactones with alkyl chains (e.g., 5-heptyldihydro-2(3H)-furanone) exhibit insect-repellent properties due to lipid membrane disruption in arthropods .
  • Thermal Stability : Whiskey lactones degrade above 150°C, limiting their use in high-temperature food processing but making them stable in distilled beverages .

Biological Activity

The compounds (E)-oaklactone, (trans)-3-methyloctanoic acid gamma-lactone, (+)-trans-whiskey lactone, and 5-butyldihydro-4-methyl-2(3H)-furanone represent a class of lactones known for their diverse biological activities. These compounds are primarily derived from oak wood and are significant in various applications, particularly in the food and beverage industry for flavor enhancement. This article reviews the biological activities of these compounds, focusing on their synthesis, antioxidant properties, and potential health benefits.

Chemical Structure and Properties

Compound NameIUPAC NameMolecular FormulaMolecular Weight
(E)-Oaklactone5-Butyldihydro-4-methyl-2(3H)-furanoneC9H16O2156.22 g/mol
(trans)-3-Methyloctanoic Acid Gamma-Lactone-C9H16O2156.22 g/mol
(+)-Trans-Whiskey Lactone-C9H16O2156.22 g/mol

Antioxidant Properties

Lactones, including those derived from oak, exhibit significant antioxidant activities. A study indicated that compounds extracted from wood, including oak lactones, increased the total phenol content in craft beers, which correlated with higher antioxidant activity . This suggests that these lactones can play a protective role against oxidative stress.

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of various lactones. For instance, certain strains of Rhodococcus have shown effectiveness in biotransformation processes involving lactones and possess a wide range of enzymatic activities that can be harnessed for biocatalysis . The antimicrobial action is particularly relevant in food preservation and safety.

Flavor Enhancement

(E)-oaklactone and whiskey lactones are crucial in the flavoring industry. They contribute to the sensory attributes of beverages such as whiskey and wine. The presence of these compounds enhances the complexity of flavors and aromas, making them desirable in various culinary applications .

Case Studies

  • Biocatalytic Synthesis : A study focused on the stereoselective synthesis of whiskey lactones using Rhodococcus strains demonstrated high alcohol dehydrogenase activity leading to enantiomerically pure products. This method highlights the potential for using microbial processes to produce valuable flavor compounds efficiently .
  • Extraction Studies : Research on the extraction of volatile compounds from different oak types revealed that American oak releases higher quantities of cis-oak lactone compared to French oak varieties. This finding underscores the importance of oak species in determining the flavor profiles of wines .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (E)-Oaklactone and its isomers in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile handling, as these lactones may irritate eyes, skin, and respiratory systems . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Reference Safety Data Sheets (SDS) for compound-specific risks, particularly for gamma-lactones like 4-hydroxy-3-methyl-2-butenoic acid γ-lactone, which carry Risk Code 36/37/38 (irritant) .

Q. How can researchers accurately identify and distinguish between (E)-Oaklactone and its stereoisomers?

  • Methodological Answer : Employ hyphenated techniques such as GC-MS coupled with chiral columns (e.g., β-cyclodextrin-based phases) to separate enantiomers. Confirm stereochemistry via NMR (e.g., NOE experiments for spatial proximity analysis) and polarimetry for optical rotation comparisons. NIST thermodynamic data (e.g., boiling points, partition coefficients) can supplement structural validation .

Q. What are the natural sources and extraction methods for (+)-trans-whiskey lactone?

  • Methodological Answer : This lactone is naturally found in aged whiskey barrels and oak wood. Use steam distillation or solid-phase microextraction (SPME) for isolation. Quantify via GC-Olfactometry (GC-O) to correlate sensory properties with chemical profiles. Cross-validate with LC-MS/MS for trace quantification in complex matrices .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 5-butyldihydro-4-methyl-2(3H)-furanone derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Implement HPLC purification (>99% purity) and crystallography to confirm structure-activity relationships. Validate bioassays using positive/negative controls (e.g., commercial γ-valerolactone standards) and replicate studies across cell lines (e.g., HepG2 vs. HEK293) to assess context-dependent effects .

Q. How can asymmetric synthesis be optimized for high-yield production of (4S,5R)-5-butyl-4-methyloxolan-2-one?

  • Methodological Answer : Utilize enzymatic catalysis (e.g., lipases in non-aqueous media) or organocatalysts (e.g., proline derivatives) for enantioselective lactonization. Monitor reaction kinetics via in-situ FTIR to track carbonyl intermediates. Optimize solvent systems (e.g., THF/water biphasic) to enhance stereochemical control, achieving >90% enantiomeric excess (ee) .

Q. What computational models predict the environmental fate of γ-lactones like 5-ethyldihydro-2(3H)-furanone?

  • Methodological Answer : Apply EPI Suite (EPA) for biodegradation half-life estimation and ECOSAR for aquatic toxicity profiling. Validate with OECD 301D biodegradability tests. For atmospheric persistence, use Gaussian-based DFT calculations to predict OH radical reaction rates .

Q. How do metabolic pathways of trans-3-methyloctanoic acid-γ-lactone differ across in vitro and in vivo models?

  • Methodological Answer : In vitro, use hepatocyte cultures with LC-HRMS to track lactone hydrolysis to 3-methyloctanoic acid. In vivo (e.g., rodent models), employ isotopic tracing (14C-labeled lactones) to monitor urinary excretion and tissue distribution. Compare pharmacokinetic parameters (e.g., AUC, Cmax) across models to identify species-specific metabolism .

Methodological Frameworks for Lactone Research

Q. What theoretical frameworks guide the design of lactone-based drug delivery systems?

  • Answer : Link studies to QSPR (Quantitative Structure-Property Relationship) models to predict lactone solubility and permeability. For targeted delivery, apply molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory lactones). Validate with SPR (Surface Plasmon Resonance) for binding affinity measurements .

Q. How can researchers apply the quadripolar methodological model to lactone synthesis studies?

  • Answer : Integrate four poles:

  • Theoretical : Lactone ring strain and reactivity (Frontier Molecular Orbital theory).
  • Epistemological : Validation of synthetic routes via peer-reviewed literature.
  • Morphological : Characterization using crystallography or spectroscopic libraries.
  • Technical : Optimization of green chemistry metrics (e.g., E-factor reduction) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(E)-Oaklactone,(trans)-3-methyloctanoicacid-gamma-lactone,(+)-trans-whiskeylactone,5-butyldihydro-4-methyl-2(3H)-furanone
Reactant of Route 2
(E)-Oaklactone,(trans)-3-methyloctanoicacid-gamma-lactone,(+)-trans-whiskeylactone,5-butyldihydro-4-methyl-2(3H)-furanone

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